7-Fluoroisoquinolin-5-ol
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Overview
Description
7-Fluoroisoquinolin-5-ol is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinolin-5-ol can be achieved through several methods:
Direct Fluorination: One approach involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursors: Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: A third method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent through multi-step synthetic routes.
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. These methods often utilize metal-catalyzed reactions or catalyst-free processes in water to ensure environmental sustainability and economic feasibility .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroisoquinolin-5-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Reduced isoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinolines.
Scientific Research Applications
7-Fluoroisoquinolin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Fluoroisoquinoline: Another fluorinated isoquinoline with similar biological activities.
7-Fluoroquinoline: A structurally related compound with applications in medicinal chemistry.
Fluoroquinolones: A class of antibiotics that share a similar mechanism of action involving DNA gyrase and topoisomerase IV.
Uniqueness: 7-Fluoroisoquinolin-5-ol is unique due to its specific substitution pattern, which can result in distinct biological activities and physical properties compared to other fluorinated isoquinolines and quinolines .
Properties
IUPAC Name |
7-fluoroisoquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-6-5-11-2-1-8(6)9(12)4-7/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLDEQNUJJOAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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